Lipophilicity Differentiator: XLogP3 of the Butylthio-Phenyl Triazole Core vs. Typical Drug-Like Ranges
The computed XLogP3 for N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is 4 [1], placing it in a moderately lipophilic range that often correlates with enhanced passive membrane permeability relative to more polar triazole analogs (e.g., those bearing carboxylate or hydroxyl substituents). However, no direct experimental logP or logD measurement for this compound has been published, nor are there head-to-head permeability assays comparing it to specific named analogs. This evidence is therefore classified as class-level inference rather than a direct comparison [1]. Users should note that elevated lipophilicity can also increase plasma protein binding and metabolic clearance, so this property alone does not constitute a selection advantage without further characterization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | No direct comparator data available; typical drug-like range for oral bioavailability is XLogP 1-3 |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key parameter for predicting membrane permeability and CNS penetration, so understanding where this compound falls on the logP spectrum helps researchers decide whether it is suitable for cell-based vs. biochemical assays.
- [1] PubChem. Compound Summary for CID 5155853, N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5155853 (accessed Apr 28, 2026). View Source
